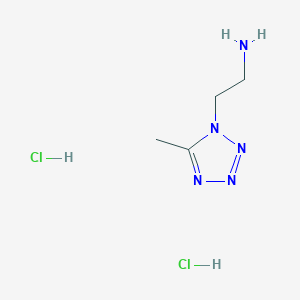

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride is a derivative of tetrazole, a class of heterocyclic compounds with a nitrogen-rich core. Tetrazoles are known for their energetic properties and potential applications in materials science, particularly as precursors for energetic materials. The presence of a methyl group and an ethan-1-amine moiety in the compound suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached through various methods. For instance, the synthesis of related compounds such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography for characterization . Although the exact synthesis of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride is not detailed in the provided papers, similar synthetic routes could be employed, such as the condensation of appropriate precursors or the treatment of metallated intermediates .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can exhibit different tautomeric forms, such as 1H and 2H. The structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a related compound, was determined to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonding and π-interactions . These structural features are likely to be relevant to the analysis of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride as well.

Chemical Reactions Analysis

Tetrazole derivatives participate in various chemical reactions due to their reactivity. For example, chloro-substituted imidazolidines, which share structural similarities with tetrazoles, can react with sodium cyanide to form nitriles and undergo oxidation to form vinyl nitroxides . The photochemistry of methyl-substituted 5-aminotetrazoles reveals different reaction pathways depending on the position of the methyl group, leading to the formation of intermediates like diazirine and amino cyanamide . These findings suggest that 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride could also exhibit interesting reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been characterized to have an orthorhombic crystal structure with significant density and sensitivity to impact and friction . These properties are indicative of the energetic nature of tetrazole compounds. While the exact properties of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride are not provided, it can be inferred that it may also possess similar energetic characteristics and sensitivities.

Scientific Research Applications

Synthesis and Structural Properties

The chemical compound of interest is related to a range of synthetic routes and structural analyses in heterocyclic chemistry. For example, the reaction of chloral with substituted anilines leading to the formation of various substituted compounds showcases the compound's relevance in synthesizing novel heterocyclic structures. These synthetic pathways offer insights into the conformation and potential applications of related compounds in material science, pharmaceuticals, and chemical research (Issac & Tierney, 1996).

Tautomerism and Decomposition of Amino-tetrazoles

The compound is closely related to the study of amino-tetrazoles, which undergo tautomerism and decomposition, illustrating its importance in understanding reaction mechanisms and stability of tetrazole derivatives. This research is crucial for the development of energetic materials and provides foundational knowledge for creating more stable compounds with potential applications in propellants or explosives (Zheng Hui-hui, 2009).

Neuroprotective and Antidepressant-Like Activity

Furthermore, derivatives of tetrahydroisoquinoline, which share a structural motif with the compound , have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities in animal models. This highlights the compound's potential or related compounds' potential in contributing to the development of treatments for central nervous system disorders, showcasing the broad therapeutic applications of this chemical class (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

High Energy Density Materials (HEDM)

In the field of energetic materials, compounds containing the tetrazole ring are of significant interest due to their high nitrogen content, offering prospects for high energy density materials (HEDMs). The study of azine energetic compounds, including tetrazines, provides valuable information on synthesizing and characterizing materials with potential applications in propellants, explosives, and gas generators. This research underscores the importance of such compounds in advancing materials science and engineering for defense and aerospace applications (Yongjin & Shuhong, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-methyltetrazol-1-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-4-6-7-8-9(4)3-2-5;;/h2-3,5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLSHUALERKMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride | |

CAS RN |

1311318-17-8 |

Source

|

| Record name | 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)